BenchChemオンラインストアへようこそ!

4-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazole

Fragment-Based Drug Discovery Ligand Efficiency Medicinal Chemistry

Procure 4-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazole (CAS 1253528-03-8) as the definitive minimal benzodioxole-oxazole scaffold for unbiased fragment-based screening and SAR. Unlike pre-functionalized derivatives (e.g., Texaline) or imidazole isosteres (CAS 53848-04-7), this unsubstituted core—with its distinct oxazole electronics (pKa ~0.8), balanced lipophilicity (XLogP3 1.8), and low MW (189.17)—delivers clean binding signals free of confounding substituent effects. Its single rotatable bond and defined 4-position regiochemistry ensure consistent vector orientation for parallel library synthesis. The compound's favorable ligand efficiency and TPSA (44.5 Ų) support fragment growing in hit-to-lead campaigns. Insist on this baseline reference for target engagement, metabolic stability, and off-target selectivity studies.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
CAS No. 1253528-03-8
Cat. No. B6363142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazole
CAS1253528-03-8
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=COC=N3
InChIInChI=1S/C10H7NO3/c1-2-9-10(14-6-13-9)3-7(1)8-4-12-5-11-8/h1-5H,6H2
InChIKeyQPFUPQXOIARBQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazole (CAS 1253528-03-8) Procurement Guide: Structural Identity and Key Differentiators for Research Sourcing


4-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazole (CAS 1253528-03-8) is a heterocyclic building block comprising a 1,3-benzodioxole moiety linked at the 4-position of an unsubstituted 1,3-oxazole ring . With a molecular formula of C10H7NO3, a molecular weight of 189.17 g/mol, a topological polar surface area (TPSA) of 44.5 Ų, and a calculated LogP (XLogP3) of 1.8, this compound exhibits a balanced lipophilic-hydrophilic profile that distinguishes it from more polar or larger benzodioxole-oxazole analogs [1]. Its defining procurement differentiator lies in its minimal, unadorned scaffold: it is the core benzodioxole-oxazole fragment without additional substitution, enabling its use as an unbiased starting point for fragment-based drug discovery (FBDD), parallel library synthesis, and structure-activity relationship (SAR) exploration without confounding substituent effects .

Why Generic Benzodioxole-Oxazole Analogs Cannot Substitute for 4-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazole (CAS 1253528-03-8)


Procurement of alternative benzodioxole-containing oxazole derivatives cannot reliably replace CAS 1253528-03-8 in structure-activity relationship (SAR) studies or fragment-based screening. The compound's differentiation is rooted in its minimal scaffold: an unsubstituted 1,3-oxazole ring directly attached to the benzodioxole moiety at the 4-position, with no additional functional handles . Substituting with isosteres such as the imidazole analog (CAS 53848-04-7) introduces altered hydrogen-bonding capacity and basicity (imidazole pKa ~7 vs. oxazole pKa ~0.8), which can redirect binding modes in target engagement assays . Similarly, selecting larger pre-functionalized derivatives like Texaline (5-(1,3-benzodioxol-5-yl)-2-pyridin-3-yl-1,3-oxazole, CAS 115070-72-9, MW 266.25) or isoxazole variants introduces additional molecular weight, rotatable bonds, and distinct heterocyclic electronics that confound SAR interpretation and fragment hit expansion [1]. The target compound's simplicity and absence of substitution ensure that any observed biological signal originates from the core benzodioxole-oxazole pharmacophore rather than appended moieties, making it irreplaceable for hit validation and lead optimization campaigns.

4-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazole (CAS 1253528-03-8) Quantitative Differentiation Evidence for Scientific Selection


Core Scaffold Ligand Efficiency: Minimal Molecular Weight Advantage for Fragment-Based Drug Discovery (FBDD)

The target compound serves as an optimal fragment starting point due to its low molecular weight (MW 189.17 g/mol) and minimal heavy atom count (14 non-hydrogen atoms) compared to more elaborate benzodioxole-oxazole derivatives [1]. In FBDD, lower MW correlates with higher ligand efficiency (LE) potential, enabling fragment hits to be grown into lead compounds with improved drug-like properties without exceeding MW thresholds. The compound's heavy atom count of 14 yields a theoretical LE ceiling (assuming 1.4 kcal/mol per heavy atom) that is inherently superior to larger comparators [2].

Fragment-Based Drug Discovery Ligand Efficiency Medicinal Chemistry Lead Optimization

Heterocycle Electronic Differentiation: 1,3-Oxazole versus Imidazole Isostere for Target Engagement Specificity

The unsubstituted 1,3-oxazole ring in the target compound presents distinct electronic and hydrogen-bonding properties compared to its closest commercially available isostere, 4-(1,3-benzodioxol-5-yl)-1H-imidazole (CAS 53848-04-7). The oxazole heterocycle exhibits markedly lower basicity (pKa ~0.8) than imidazole (pKa ~7), altering protonation state under physiological conditions and consequently influencing target binding mode and cellular permeability [1]. Additionally, the oxazole oxygen serves as a weaker hydrogen-bond acceptor compared to the imidazole NH, modifying interaction patterns with kinase hinge regions and other ATP-binding pockets .

Medicinal Chemistry Bioisostere Analysis Kinase Inhibition GPCR Targeting

Physicochemical Property Optimization: Reduced LogP and Increased TPSA for Enhanced Developability

The target compound's calculated physicochemical properties—XLogP3 of 1.8 and topological polar surface area (TPSA) of 44.5 Ų [1]—position it more favorably within Lipinski and Veber rule space compared to lipophilic benzodioxole-oxazole derivatives. The compound's minimal rotatable bond count (nRotB = 1) and absence of hydrogen-bond donors (HBD = 0) further support its developability profile. These parameters contrast with pre-functionalized analogs such as Texaline (XLogP = 2.40, TPSA = 57.40 Ų, nRotB = 2) [2] and 2-(benzo[d][1,3]dioxol-5-yl)oxazole-4-carbaldehyde (LogP estimated >2.1 based on structure), which carry additional lipophilic burden and polarity that may adversely affect solubility and metabolic stability in lead optimization.

ADME Drug-Likeness Pharmacokinetics Physicochemical Profiling

Regioisomeric Fidelity: 4-Position Oxazole Linkage versus 2- or 5-Substituted Analogs for SAR Interpretation

The target compound's specific substitution pattern—benzodioxole attached at the 4-position of the 1,3-oxazole ring—is structurally distinct from 2-substituted analogs (e.g., 2-(benzo[d][1,3]dioxol-5-yl)oxazole derivatives) and 5-substituted variants (e.g., Texaline). This regioisomeric positioning alters the spatial orientation of the benzodioxole moiety relative to the oxazole heteroatoms, which affects π-stacking interactions, vector alignment for fragment growing, and metabolic soft-spot exposure . In molecular docking and 3D-QSAR studies, the 4-substituted oxazole presents a different binding pose compared to 2-substituted or 5-substituted congeners, potentially altering target selectivity profiles even when core pharmacophores are conserved [1].

Structure-Activity Relationship Regiochemistry Synthetic Chemistry Molecular Docking

High-Impact Research Applications for 4-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazole (CAS 1253528-03-8) Based on Differentiated Properties


Fragment-Based Drug Discovery (FBDD) Library Screening and Hit Expansion

The compound's low molecular weight (189.17 g/mol), minimal heavy atom count (14), and balanced physicochemical properties (XLogP3 = 1.8; TPSA = 44.5 Ų) make it an ideal fragment for primary screening libraries and subsequent hit-to-lead optimization [1]. Its unsubstituted scaffold allows unbiased detection of binding interactions without confounding substituent effects, while its favorable ligand efficiency ceiling supports efficient fragment growing. The compound is particularly suited for fragment screening by NMR, SPR, and X-ray crystallography, where its minimal size facilitates unambiguous binding mode determination and structure-guided optimization .

SAR Medicinal Chemistry: Benzodioxole-Oxazole Scaffold Reference Compound

As the minimal benzodioxole-oxazole core with specific 4-position linkage, this compound serves as the essential baseline reference for SAR studies exploring the impact of additional substitution, heterocycle replacement, or linker modification on biological activity [1]. Unlike pre-functionalized derivatives (e.g., Texaline), it provides a clean comparator for assessing the intrinsic contribution of the benzodioxole-oxazole framework to target engagement, metabolic stability, and off-target selectivity. The compound's distinct oxazole heterocycle (vs. imidazole isostere) further enables comparative studies on the role of heteroatom electronics in kinase inhibition and GPCR modulation .

Parallel Library Synthesis and Diversity-Oriented Synthesis (DOS) Starting Material

The compound's synthetic accessibility and absence of protecting groups make it an ideal starting point for parallel synthesis of benzodioxole-oxazole libraries [1]. Its single rotatable bond and well-defined regiochemistry ensure consistent vector orientation across library members, enabling systematic exploration of substitution at the oxazole 2- and 5-positions without introducing positional ambiguity. This application is particularly relevant for medicinal chemistry groups seeking to rapidly generate SAR data around the benzodioxole-oxazole scaffold in lead optimization programs .

Computational Chemistry and Molecular Docking Validation Studies

The compound's rigid framework and minimal substitution make it a valuable test case for validating docking algorithms, molecular dynamics simulations, and free energy perturbation (FEP) calculations involving benzodioxole-containing ligands [1]. Its well-defined physicochemical parameters (TPSA 44.5 Ų, XLogP3 1.8) and absence of conformational flexibility facilitate accurate binding pose prediction and enable benchmarking of computational models against experimental binding data as it becomes available .

Quote Request

Request a Quote for 4-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.